Trihexylarsine
Description
Trihexylarsine, with the chemical formula (C₆H₁₃)₃As, is a tertiary arsine characterized by three hexyl groups bonded to a central arsenic atom. Key physical properties include a boiling point of 131–132°C, a density of 0.9424 g/cm³, and a refractive index of 1.4739 . It is primarily utilized in coordination chemistry, such as in the synthesis of manganese carbonyl complexes (e.g., [Mn(CO)₄(As(C₆H₁₃)₃)]), which serve as antiknock additives in fuels . This compound oxide ((C₆H₁₃)₃AsO), its oxidized form, is synthesized via reactions with mercury oxide (HgO) or hydrogen peroxide (H₂O₂) in acetone or ethanol .
Properties
CAS No. |
5852-60-8 |
|---|---|
Molecular Formula |
C18H39As |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
trihexylarsane |
InChI |
InChI=1S/C18H39As/c1-4-7-10-13-16-19(17-14-11-8-5-2)18-15-12-9-6-3/h4-18H2,1-3H3 |
InChI Key |
WBZDESOJNATWDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[As](CCCCCC)CCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Trihexylarsine can be synthesized through the reaction of arsenic trichloride with hexylmagnesium bromide. The reaction typically proceeds as follows:
AsCl3+3C6H13MgBr→As(C6H13)3+3MgBrCl
This reaction is carried out under an inert atmosphere to prevent oxidation and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The product is then purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Trihexylarsine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound oxide.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: this compound can participate in substitution reactions where the hexyl groups are replaced by other organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides are used for substitution reactions.
Major Products
Oxidation: this compound oxide.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Various substituted arsines depending on the reagents used.
Scientific Research Applications
Trihexylarsine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: this compound derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trihexylarsine involves its ability to form complexes with metal ions. This property makes it useful as a ligand in coordination chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion it interacts with.
Comparison with Similar Compounds
Comparison with Similar Arsine Compounds
Structural and Functional Group Differences
a) Dihexyliodoarsine ((C₆H₁₃)₂AsI)
- Structure : Features two hexyl groups and one iodine atom bonded to arsenic.
- Reactivity : Reacts with bromomagnesium reagents (e.g., BrMgC≡CMgBr) to form derivatives like (C₆H₁₃)₂AsC≡CAs(C₆H₁₃)₂, indicating its utility in forming arsenic-carbon bonds .
- Applications : Less studied for industrial applications compared to Trihexylarsine, but its iodine substituent enhances electrophilicity, making it reactive in cross-coupling reactions .
b) Triphenylarsine (As(C₆H₅)₃)
- Structure : Three phenyl groups attached to arsenic, creating steric bulk.
- Safety Profile : Requires stringent protective measures (e.g., chemical-resistant gloves, dust masks) due to arsenic toxicity .
- Applications : Widely used as a ligand in catalysis (e.g., palladium-catalyzed reactions) rather than fuel additives, highlighting how aryl substituents shift utility toward organic synthesis .
c) Chlorodi-β-naphthylarsine ((β-C₁₀H₇)₂AsCl)
Physical and Chemical Properties
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